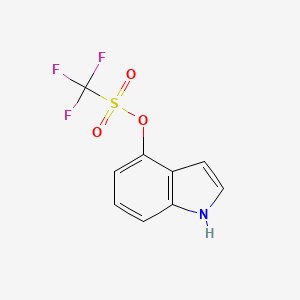

1H-indol-4-yl trifluoromethanesulfonate

Description

Properties

Molecular Formula |

C9H6F3NO3S |

|---|---|

Molecular Weight |

265.21 g/mol |

IUPAC Name |

1H-indol-4-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H |

InChI Key |

ZOYUAHDHSGGDBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Triflation of 4-Hydroxyindole

A straightforward approach involves treating 4-hydroxyindole with triflic anhydride in the presence of a base. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the triflic anhydride, forming the triflate ester.

- Dissolve 4-hydroxyindole in dry DCM under inert atmosphere.

- Cool the solution to 0 °C.

- Add a base such as pyridine or DIPEA.

- Slowly add triflic anhydride dropwise.

- Stir the reaction mixture at 0 °C to room temperature for 1–3 hours.

- Quench with water, extract, and purify by column chromatography.

This method yields this compound in moderate to high yields (60–85%) depending on substrate purity and reaction conditions.

One-Pot Multi-Step Synthesis via Indoxyl Intermediates

An alternative approach involves the oxidation of N-protected indoles to indoxyl intermediates, followed by triflation. For example, oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid produces the indoxyl intermediate, which can then be triflated to yield the triflate product.

- Oxidation with MMPP is performed in acetic acid at reflux for about 2 hours.

- The reaction time is critical to avoid side products.

- Subsequent triflation with triflic anhydride affords the triflate in good yield (~60% for oxidation step, high yield for triflation).

This method is useful when direct triflation of hydroxyindole is challenging or when N-protection is required for selectivity.

SuFEx-Enabled Chemoselective Triflation

Recent advances utilize sulfur(VI) fluoride exchange (SuFEx) chemistry for triflate synthesis. This method employs N-phenyltrifluoromethanesulfonimide (PhNTf2) as a trifluoromethanesulfonyl source in the presence of fluoride sources and bases.

- Use of a two-chamber reactor system to control reagent addition.

- Reaction at room temperature for 18 hours in acetonitrile.

- Use of DIPEA as base and potassium bifluoride or other fluoride sources.

- High chemoselectivity and yields are reported.

This method allows gram-scale synthesis with excellent control and minimal side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct triflation of 4-hydroxyindole | Triflic anhydride, base (pyridine/DIPEA), DCM, 0 °C to RT | 60–85 | Simple, direct, mild conditions | Requires pure hydroxyindole, moisture sensitive |

| Oxidation to indoxyl + triflation | MMPP oxidation in AcOH reflux, then triflic anhydride | ~60 (oxidation), high (triflation) | Useful for N-protected indoles, selective | Multi-step, longer reaction time |

| SuFEx-enabled triflation | PhNTf2, fluoride source, DIPEA, MeCN, RT, 18 h | High | High chemoselectivity, scalable | Requires specialized reagents and setup |

Research Findings and Notes

- The direct triflation method is widely used due to its simplicity and efficiency but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

- The oxidation-triflation sequence provides access to triflates when direct methods fail or when N-protection is necessary to prevent side reactions at the indole nitrogen.

- SuFEx chemistry represents a modern, chemoselective approach that can be adapted for complex substrates and larger scale synthesis, offering operational simplicity and high yields.

- Purification is typically achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures, ensuring high purity of the triflate product.

- Reaction monitoring by ^19F NMR is effective for assessing triflate formation and purity.

Chemical Reactions Analysis

1H-indol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of various indole derivatives.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1H-Indol-4-yl trifluoromethanesulfonate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown promising results in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has demonstrated that compounds derived from indole scaffolds exhibit anticancer properties. For instance, sulfonate derivatives have been tested against human breast cancer cell lines, revealing significant antiproliferative effects. One study reported IC50 values for certain sulfonate esters, indicating their potential as therapeutic agents against malignancies like breast cancer and leukemia .

Organic Synthesis

The compound is utilized in various organic reactions, particularly in Friedel-Crafts reactions. It acts as a Lewis acid catalyst, facilitating the addition of indoles to aldehydes and ketones to form complex structures.

Friedel-Crafts Hydroxyalkylation

A notable application involves the Friedel-Crafts hydroxyalkylation of indoles mediated by trimethylsilyl trifluoromethanesulfonate. This method allows for the formation of 3-(1-silyloxyalkyl)indoles, which can be further transformed into valuable products through deprotection strategies. The unique properties of this compound make it advantageous for synthesizing these adducts under mild conditions, thus minimizing decomposition risks .

Material Science

In material science, this compound is explored for its potential in developing new materials with specialized properties. Its ability to participate in various chemical reactions makes it a candidate for creating functionalized polymers and coatings.

| Compound | Target Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 125.9 | Moderate |

| Compound B | HeLa (Cervical Cancer) | 89.8 | High |

| Compound C | K-562 (Leukemia) | 150.5 | Moderate |

Table 2: Reaction Conditions for Friedel-Crafts Hydroxyalkylation

| Reactants | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Indole + Aldehyde | Trimethylsilyl trifluoromethanesulfonate | Methylene Chloride | -78 °C | 79% |

Mechanism of Action

The mechanism of action of 1H-indol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with enzymes and receptors, leading to changes in their activity. The indole ring can also participate in hydrogen bonding and π-π interactions, which are important for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Trifluoromethanesulfonate

- Structure : Simplest alkyl triflate (CF₃SO₃CH₃).

- Reactivity : Highly electrophilic, used as a methylating agent. More volatile and reactive than aryl/heteroaryl triflates.

- Safety : Classified as flammable (H226) and corrosive (H314) due to its low molecular weight and volatility .

- Applications : Methylation of nucleophiles (e.g., alcohols, amines) in small-molecule synthesis.

1H-Isochromen-3-yl Trifluoromethanesulfonate

- Structure : Triflate attached to a fused benzopyran system.

- Synthesis : Prepared via reaction of isochroman-3-one with 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide .

- Reactivity : Similar to 1H-indol-4-yl triflate in cross-coupling reactions but modulated by the isochromen ring’s electronic effects.

- Applications : Building block for functionalized benzopyran derivatives.

Aryl Sulfonates (e.g., 4-(Trifluoromethyl)phenyl 4-Methylbenzenesulfonate)

- Structure : Tosylate (methylbenzenesulfonate) derivatives.

- Reactivity : Tosylates are poorer leaving groups compared to triflates, leading to slower reaction kinetics in substitutions.

- Applications : Intermediate in synthesizing aryl ethers and sulfonamides .

Phosphine Oxide Derivatives (e.g., (1H-Isochromen-3-yl)Diphenylphosphine Oxide)

- Structure : Phosphine oxide substituent instead of triflate.

- Reactivity : Participates in Staudinger reactions or ligand-metal coordination, contrasting with triflates’ role as leaving groups.

- Applications: Precursors for phosphine ligands or organocatalysts .

Trifluoromethanesulfonate–POSS Hybrids

- Structure : Triflate groups integrated into polyhedral oligomeric silsesquioxane (POSS) frameworks.

- Applications : Used in macroporous scaffolds for bone tissue engineering, leveraging triflate’s reactivity in hybrid material synthesis .

Data Tables

Table 1: Comparative Properties of Trifluoromethanesulfonate Derivatives

Research Findings

- Synthesis Efficiency : Triflates like 1H-indol-4-yl derivatives are synthesized under milder conditions compared to alkyl triflates, which often require stringent temperature control .

- Reactivity : Triflate groups enable faster cross-coupling reactions than tosylates, as demonstrated in palladium-catalyzed arylations .

Q & A

Basic: What are the optimal synthetic routes for preparing 1H-indol-4-yl trifluoromethanesulfonate, and how can purity be maximized?

Answer:

The synthesis typically involves the reaction of 1H-indol-4-ol with trifluoromethanesulfonic anhydride (TFAA) under anhydrous conditions. Key parameters include:

- Temperature : Reactions are performed at −20°C to 0°C to minimize side reactions like over-sulfonation .

- Solvent : Dichloromethane (DCM) or acetonitrile (MeCN) are preferred due to their inertness and ability to dissolve reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ether/pentane mixtures achieves >98% purity. Purity can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.